molecular formula C16H21F2N3O2 B2697000 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine CAS No. 2380172-20-1

2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine

Cat. No.: B2697000
CAS No.: 2380172-20-1
M. Wt: 325.36
InChI Key: IROWYDJJSYATKU-UHFFFAOYSA-N
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Description

2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine is a complex organic compound characterized by its unique structure, which includes a difluorocyclobutyl group and a pyrimidinyl-substituted piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine typically involves multiple steps, starting with the preparation of the difluorocyclobutyl precursor. This precursor is then subjected to a series of reactions, including nucleophilic substitution and cyclization, to introduce the piperidine and pyrimidine groups. Common reagents used in these reactions include fluorinating agents, such as diethylaminosulfur trifluoride (DAST), and cyclization catalysts like palladium complexes.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Sodium hydride, alkyl halides

Major Products Formed

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group is known to enhance binding affinity and selectivity, while the pyrimidinyl-piperidine moiety can modulate the compound’s pharmacokinetic properties. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Difluorocyclobutyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
  • (3,3-Difluorocyclobutyl)-[4-(5-propylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
  • (3,3-Difluorocyclobutyl)-[4-(5-isopropylpyrimidin-2-yl)oxypiperidin-1-yl]methanone

Uniqueness

The uniqueness of 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The difluorocyclobutyl group enhances stability and binding affinity, while the pyrimidinyl-piperidine moiety provides versatility in modifying the compound’s pharmacokinetic profile .

Properties

IUPAC Name

(3,3-difluorocyclobutyl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2N3O2/c1-2-11-9-19-15(20-10-11)23-13-3-5-21(6-4-13)14(22)12-7-16(17,18)8-12/h9-10,12-13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROWYDJJSYATKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3CC(C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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